

Spectroscopic Profile of (2-Aminophenyl)(morpholin-4-yl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Aminophenyl)(morpholin-4-yl)methanone

Cat. No.: B1270308

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **(2-Aminophenyl)(morpholin-4-yl)methanone**, a molecule of interest in chemical research and drug development. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Compound Overview

(2-Aminophenyl)(morpholin-4-yl)methanone is a chemical compound with the molecular formula $C_{11}H_{14}N_2O_2$ and a molecular weight of 206.24 g/mol .[\[1\]](#)[\[2\]](#) Its structure features a 2-aminophenyl group attached to a morpholine ring via a carbonyl bridge. This compound and its derivatives have been explored for various biological activities, including potential anticancer properties. A thorough understanding of its spectroscopic properties is fundamental for its synthesis, characterization, and application in medicinal chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted 1H and ^{13}C NMR spectral data for **(2-Aminophenyl)(morpholin-4-yl)methanone**, based on the analysis of structurally similar compounds.[\[1\]](#)[\[3\]](#)

1H NMR Spectroscopic Data

Table 1: Predicted ^1H NMR Chemical Shifts

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 6.5 - 8.0	Multiplet	4H	Aromatic protons (C_6H_4)
~ 4.9 (broad s)	Singlet	2H	Amine protons (-NH ₂)
~ 3.4 - 3.8	Multiplet	8H	Morpholine protons (-CH ₂ -N-CH ₂ - and -CH ₂ -O-CH ₂ -)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are dependent on the solvent used.

^{13}C NMR Spectroscopic Data

Table 2: Predicted ^{13}C NMR Chemical Shifts

Chemical Shift (δ , ppm)	Assignment
> 165	Carbonyl carbon (C=O)
~ 115 - 150	Aromatic carbons (C_6H_4)
~ 66 - 67	Morpholine carbons adjacent to oxygen (-CH ₂ -O)
~ 42 - 48	Morpholine carbons adjacent to nitrogen (-CH ₂ -N)

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

A sample of **(2-Aminophenyl)(morpholin-4-yl)methanone** is dissolved in a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), at a concentration of approximately 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube. ^1H and ^{13}C

NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[\[4\]](#) Chemical shifts are reported in parts per million (ppm) relative to TMS as an internal standard.[\[4\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The expected IR absorption bands for **(2-Aminophenyl) (morpholin-4-yl)methanone** are detailed below, with data extrapolated from analogous compounds.[\[1\]](#)[\[5\]](#)

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3500 - 3300	N-H Stretching	Primary Amine (-NH ₂)
3100 - 3000	C-H Stretching	Aromatic Ring
3000 - 2850	C-H Stretching	Aliphatic (Morpholine Ring)
1680 - 1630	C=O Stretching	Tertiary Amide
~ 1600	C=C Stretching	Aromatic Ring
1350 - 1250	C-N Stretching	Aromatic Amine and Amide
~ 1100	C-O-C Stretching	Ether (Morpholine Ring)

Experimental Protocol for IR Spectroscopy

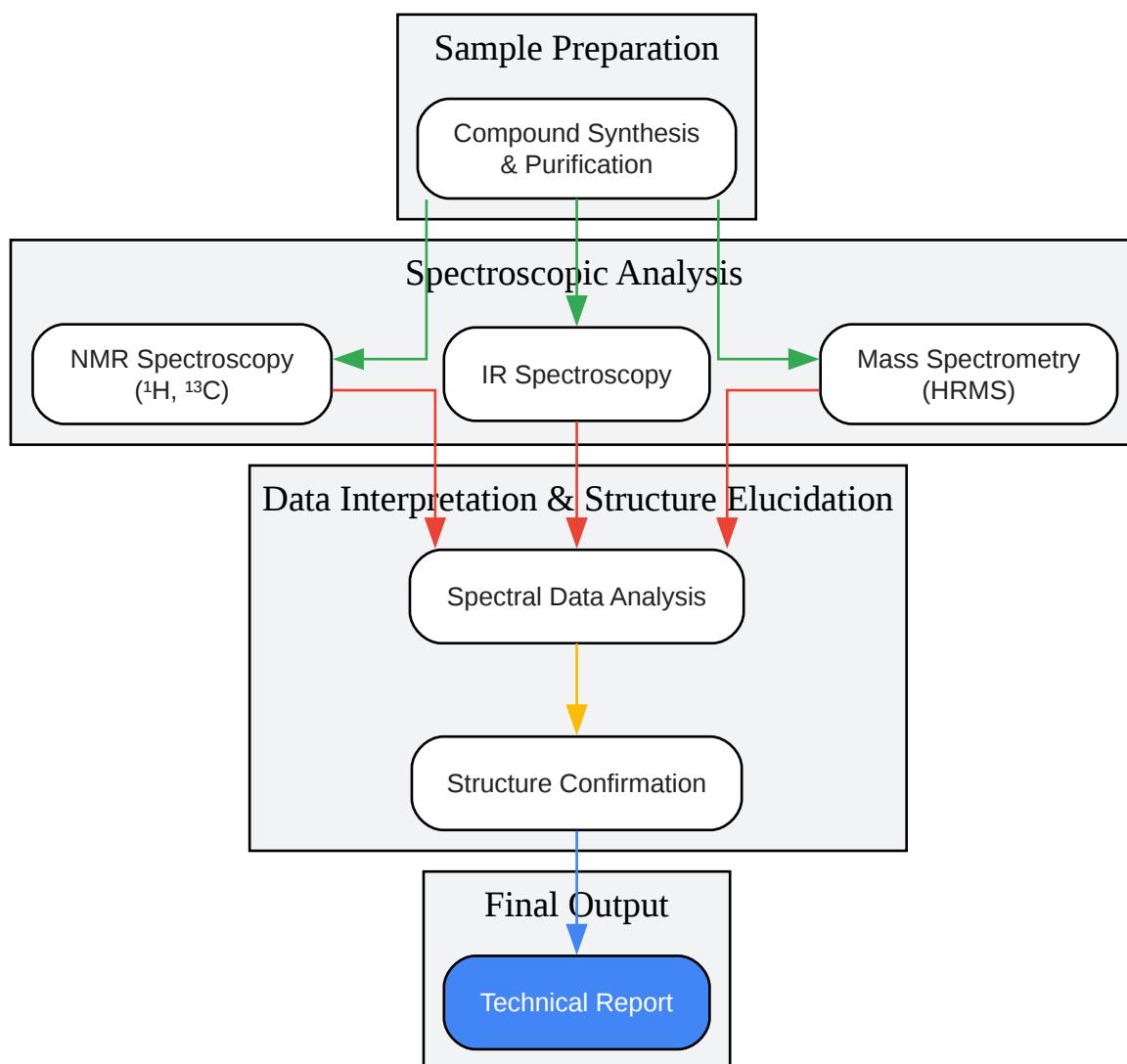
The IR spectrum can be obtained using the KBr pellet method. A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of a compound with high accuracy.[\[1\]](#)

Table 4: Predicted Mass Spectrometry Data

Ion	Theoretical m/z
$[M]^+$	206.1055
$[M+H]^+$	207.1133


Note: The theoretical exact mass is calculated for the most abundant isotopes.

Experimental Protocol for Mass Spectrometry

For HRMS analysis, the sample is typically dissolved in a suitable solvent and introduced into the mass spectrometer via electrospray ionization (ESI) or another appropriate ionization technique. The instrument provides a highly accurate m/z value for the protonated molecule $[M+H]^+$, which can be compared to the calculated theoretical mass to confirm the molecular formula.[\[1\]](#)[\[5\]](#)

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **(2-Aminophenyl)(morpholin-4-yl)methanone**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Aminophenyl)(morpholin-4-yl)methanone | 39630-24-5 | Benchchem [benchchem.com]
- 2. [fluorochem.co.uk](#) [fluorochem.co.uk]
- 3. [rsc.org](#) [rsc.org]
- 4. [rsc.org](#) [rsc.org]
- 5. [minio.scielo.br](#) [minio.scielo.br]
- To cite this document: BenchChem. [Spectroscopic Profile of (2-Aminophenyl)(morpholin-4-yl)methanone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1270308#2-aminophenyl-morpholin-4-yl-methanone-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com